Product packaging for 5-(3-Methoxyphenyl)isoxazole(Cat. No.:CAS No. 1194374-23-6)

5-(3-Methoxyphenyl)isoxazole

Cat. No.: B7938245
CAS No.: 1194374-23-6
M. Wt: 175.18 g/mol
InChI Key: FDZRTKRNZFFBEC-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)isoxazole is a high-purity chemical reagent serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features an isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, which is a privileged scaffold in drug discovery due to its wide range of biological activities . Isoxazole derivatives are recognized for their significant role in pharmaceutical development, demonstrating a broad spectrum of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The 3-methoxyphenyl substituent on this isoxazole core enhances its utility as an intermediate for constructing more complex, bioactive molecules. Researchers utilize this and related isoxazole compounds in the synthesis of novel hybrids and fused heterocycles, which are investigated for their potential as multi-targeted therapies . Its structural features also make it a candidate for use in materials science and coordination chemistry applications. Key Identifiers • CAS Number: 1194374-23-6 • Molecular Formula: C 10 H 9 NO 2 • Molecular Weight: 175.19 g/mol • SMILES: COC1=CC=CC(=C1)C2=CC=NO2 Specifications • Purity: ≥95% • Boiling Point: 115-117°C at 0.46 mmHg • Refractive Index: 1.586 This product is intended for research purposes only and is not classified as a drug. It is not suitable for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B7938245 5-(3-Methoxyphenyl)isoxazole CAS No. 1194374-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(7-9)10-5-6-11-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZRTKRNZFFBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734830
Record name 5-(3-Methoxyphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-23-6
Record name 5-(3-Methoxyphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 3 Methoxyphenyl Isoxazole and Its Derivatives

Strategies for Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several established strategies. Among these, cycloaddition reactions have proven to be the most direct and efficient, particularly for creating substituted isoxazoles with a high degree of control over the final structure.

The [3+2] cycloaddition reaction, specifically between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile), stands as the most prevalent and effective method for synthesizing the isoxazole and isoxazoline rings, respectively. researchgate.nettandfonline.comtandfonline.com This reaction is a type of concerted pericyclic reaction that efficiently forms the five-membered heterocyclic system. mdpi.com The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring. mdpi.com

The reaction between a nitrile oxide and a terminal alkyne is a standard and highly effective route for accessing 3,5-disubstituted isoxazoles. nih.gov To synthesize 5-(3-methoxyphenyl)isoxazole, this would typically involve the reaction of a nitrile oxide (such as formonitrile oxide, generated from formamidoxime) with 1-ethynyl-3-methoxybenzene. Alternatively, 3-methoxybenzonitrile oxide could be reacted with acetylene. The versatility of this reaction allows for the preparation of a wide library of isoxazole derivatives by varying the substituents on both the nitrile oxide and the alkyne. tandfonline.com

1,3-Dipolar Cycloaddition Reactions

Cycloaddition of Nitrile Oxides with Alkynes
In Situ Generation of Nitrile Oxides from Oxime Precursors

Nitrile oxides are often unstable and are typically generated in situ to be trapped by a dipolarophile. researchgate.net Aldoximes are common and stable precursors for this purpose. tandfonline.com The oxidation of aldoximes to generate nitrile oxides can be achieved using a variety of reagents and conditions.

One common method involves the halogenation of an aldoxime to form a hydroximoyl halide, which is then treated with a base like triethylamine to eliminate hydrogen halide and form the nitrile oxide. tandfonline.com For instance, an aromatic aldehyde can be converted to an aldehyde oxime using hydroxylamine hydrochloride, which then reacts with N-chlorosuccinimide (NCS) to yield an aryl hydroximino chloride. The subsequent addition of a base generates the nitrile oxide in situ. tandfonline.comresearchgate.net

Other methods for the direct oxidation of aldoximes to nitrile oxides include the use of reagents such as:

tert-Butyl hypoiodite (t-BuOI): Generated in situ from t-BuOCl and NaI, this reagent provides a mild method for generating nitrile oxides from oximes for subsequent cycloaddition. organic-chemistry.org

Oxone®: In conjunction with sodium chloride, Oxone® (2KHSO₅·KHSO₄·K₂SO₄) can be used under solvent-free ball-milling conditions to generate nitrile oxides from aldoximes. tandfonline.comtandfonline.com

Chloramine-T: This reagent has been used to generate nitrile oxides in situ from aldoximes for cycloaddition reactions. maynoothuniversity.ie

The choice of method often depends on the substrate tolerance and desired reaction conditions, with a trend towards milder and more environmentally benign procedures.

Catalytic Approaches in Cycloaddition (e.g., Copper(I), Ruthenium(II) Catalysis)

The 1,3-dipolar cycloaddition of nitrile oxides and alkynes can be significantly influenced by the presence of metal catalysts. These catalysts can enhance reaction rates, improve yields, and, most importantly, control regioselectivity.

Copper(I) Catalysis: Copper(I) salts are widely used to catalyze the cycloaddition between nitrile oxides and terminal alkynes, a reaction often referred to as a "click" reaction. organic-chemistry.orgnih.gov This method is highly reliable and provides excellent yields of 3,5-disubstituted isoxazoles. nih.gov The copper(I) catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then readily reacts with the nitrile oxide. acs.org This approach is noted for its high efficiency and broad substrate scope. organic-chemistry.org

Catalyst SystemAlkyne SubstrateNitrile Oxide PrecursorProduct TypeReference
Cu/Al₂O₃Terminal AlkynesHydroxyimidoyl Chlorides3,5-disubstituted isoxazoles nih.gov
CuIPropargyl-substituted dihydroisoindolin-1-oneArylnitrile oxides3,5-disubstituted isoxazoles nih.gov
CuSO₄/Sodium AscorbateTerminal AlkynesAldoximes3,5-disubstituted isoxazoles researchgate.netorganic-chemistry.org
Metal-Free Synthetic Routes

Concerns over the cost and potential toxicity of metal catalysts have driven the development of metal-free alternatives for isoxazole synthesis. rsc.org These methods often employ alternative activation strategies.

Mechanochemistry: Solvent-free synthesis under ball-milling conditions has been shown to be an effective, environmentally friendly method for 1,3-dipolar cycloaddition. The reaction can proceed between hydroxyimidoyl chlorides and terminal alkynes without a catalyst to yield 3,5-isoxazoles. nih.gov

tert-Butyl Nitrite (TBN): TBN can act as a non-metallic radical initiator and an N-O fragment donor. It has been used in metal-free intramolecular cycloadditions of methyl azaarenes to form fused isoxazole structures. mdpi.com It can also be used to synthesize isoxazoles from diazo compounds or ketones. mdpi.com

Ultrasonication and Microwave Irradiation: These non-conventional energy sources can promote the reaction, often leading to shorter reaction times and improved yields in the absence of a metal catalyst. rsc.orgresearchgate.net

Base-Mediated Synthesis in Water: Environmentally benign methods have been developed using water as a solvent and a mild base, such as diisopropylethylamine (DIPEA), to promote the cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, yielding 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

MethodReactantsConditionsProduct TypeReference
Ball-millingTerminal Alkynes + Hydroxyimidoyl ChloridesSolvent-free, room temp.3,5-disubstituted isoxazoles nih.gov
TBN-mediatedAlkenyl/alkynyl-substituted aryl methyl ketonesAdditive-freeFused isoxazoles/isoxazolines mdpi.com
Base-mediated1,3-dicarbonyls + Hydroximoyl chloridesDIPEA, Water, room temp.3,4,5-trisubstituted isoxazoles beilstein-journals.org
Multicomponent ReactionAldoximes + NCS + Propargyl bromideDMF/water, 65 °C3-aryl-5-(bromomethyl)isoxazoles researchgate.net

The regioselectivity of the nitrile oxide-alkyne cycloaddition is a critical aspect, determining which of the two possible regioisomers is formed (e.g., 3,5-disubstituted vs. 3,4-disubstituted). This outcome is governed by both steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory. mdpi.com

In uncatalyzed, thermal reactions with terminal alkynes, the reaction is highly regioselective, almost exclusively yielding the 3,5-disubstituted isoxazole. maynoothuniversity.iersc.org This is due to the favorable interaction between the highest occupied molecular orbital (HOMO) of the nitrile oxide and the lowest unoccupied molecular orbital (LUMO) of the alkyne.

As previously mentioned, catalysts are a primary tool for controlling or even reversing this inherent regioselectivity.

Copper(I) catalysts strongly favor the formation of the 3,5-disubstituted isomer from terminal alkynes, effectively locking in the "normal" regioselectivity. organic-chemistry.orgnih.gov

Ruthenium(II) catalysts can reverse the polarity of the nitrile oxide, leading to the "reversed" regioselectivity and the formation of 4-heterosubstituted isoxazoles from electron-rich alkynes. acs.org

The choice of reactants also plays a crucial role. The electronic properties of the substituents on both the nitrile oxide and the alkyne can influence the relative energies of the FMOs, thereby affecting the regiochemical outcome. For instance, cycloadditions with electron-deficient alkynes generally show high regioselectivity, which can be further controlled by catalytic methods. acs.org

Cyclization Reactions

Cyclization strategies are fundamental to forming the isoxazole core. These methods typically involve the reaction of a three-carbon component with a source of hydroxylamine, leading to the characteristic nitrogen-oxygen bond and subsequent aromatization of the five-membered ring.

One of the most traditional and straightforward methods for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. wikipedia.orgnih.govorganic-chemistry.org In this reaction, the amine group of hydroxylamine reacts with one carbonyl group to form an oxime, while the hydroxyl group attacks the second carbonyl. A subsequent dehydration step leads to the formation of the aromatic isoxazole ring. wikipedia.org

To synthesize this compound via this route, the key starting material is a β-dicarbonyl compound bearing a 3-methoxyphenyl group, such as 1-(3-methoxyphenyl)propane-1,3-dione. The reaction proceeds by treating this dicarbonyl compound with hydroxylamine hydrochloride, often in the presence of a base or in a suitable solvent like ethanol. The regioselectivity of the cyclization determines the final position of the substituent.

Table 1: General Scheme for Condensation of 1,3-Dicarbonyls

Reactant 1 Reactant 2 Conditions Product

A more recent and efficient method involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles through a domino reaction sequence. nih.govmdpi.com This process is initiated by a reductive Nef reaction, where the nitro group of the β-nitroenone is reduced to an oxime intermediate. mdpi.com This oxime then undergoes intramolecular cyclization by reacting with the carbonyl function, and a final dehydration step yields the isoxazole ring. mdpi.com

Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate has been identified as an effective reducing agent for this transformation, which can be carried out under mild conditions, often enhanced by microwave irradiation. nih.govresearchgate.net This method is valued for its good yields and tolerance of various functional groups. nih.govmdpi.com For the synthesis of the target compound, the precursor would need to be a β-nitroenone where the 3-methoxyphenyl group is attached to the carbonyl carbon, leading to its placement at the 5-position of the resulting isoxazole.

Table 2: Domino Reductive Nef Reaction Example

Starting Material Reagent Solvent Conditions Product Class

Other Advanced Synthetic Protocols

Beyond classical cyclizations, several advanced synthetic strategies have been developed to provide greater control, efficiency, and access to complex isoxazole derivatives.

A regiospecific route to synthesizing 3,5-disubstituted isoxazoles involves the use of C(α),O-dilithiooximes. This method provides a powerful way to control the substitution pattern of the isoxazole ring. The process starts with an oxime which is treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi), to generate a dianion. This C(α),O-dilithiooxime intermediate is then reacted with an ester. The subsequent cyclization and dehydration afford the isoxazole product with high regioselectivity. nih.gov To obtain this compound, an appropriate oxime would be reacted with an ester containing the 3-methoxyphenyl moiety.

One-pot cascade reactions represent a highly efficient approach in modern organic synthesis, minimizing waste and simplifying procedures. Several such protocols have been developed for isoxazole synthesis.

One notable example involves the reaction of ethyl nitroacetate and an aromatic aldehyde, catalyzed by a base like 4-(Dimethylamino)pyridine (DMAP) or DABCO under ultrasonication. rsc.orgwikipedia.org Using 3-methoxybenzaldehyde in this reaction would lead to an isoxazole derivative with the desired substituent. The reaction proceeds through an initial condensation, followed by cyclization and elimination to form the aromatic ring. rsc.org

Another sophisticated one-pot approach combines multiple palladium-catalyzed reactions. For instance, a four-component synthesis can concatenate a Sonogashira coupling, cyclocondensation, and a Suzuki coupling in a single pot to rapidly generate complex biaryl-substituted isoxazoles. mdpi.com

Introduction of the 3-Methoxyphenyl Moiety

An alternative strategy to building the isoxazole ring with the substituent already in place is to introduce the 3-methoxyphenyl group onto a pre-existing isoxazole core. This is typically achieved through modern cross-coupling reactions, which have become indispensable tools for forming carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The general approach involves reacting a halogenated isoxazole, such as 5-bromoisoxazole or 5-iodoisoxazole, with an organometallic reagent containing the 3-methoxyphenyl group.

Suzuki-Miyaura Coupling : This reaction involves the coupling of a 5-haloisoxazole with (3-methoxyphenyl)boronic acid or its corresponding boronic ester in the presence of a palladium catalyst and a base. bohrium.comyoutube.com This method is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Stille Coupling : In a Stille reaction, the coupling partner for the 5-haloisoxazole is an organotin compound, such as (3-methoxyphenyl)tributylstannane. wikipedia.orgorganic-chemistry.org While highly effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling : This method utilizes an organozinc reagent, for example, (3-methoxyphenyl)zinc chloride, which couples with the 5-haloisoxazole. wikipedia.orgorganic-chemistry.org Negishi coupling is known for its high functional group tolerance. wikipedia.org

Direct C-H Arylation : A more advanced and atom-economical approach is the direct C-H activation and arylation. This method can selectively couple the C-H bond at the 5-position of an unsubstituted or 3-substituted isoxazole directly with an aryl halide, such as 3-methoxyiodobenzene, using a palladium catalyst. nih.gov This avoids the pre-functionalization step of creating an organometallic reagent.

Table 3: Cross-Coupling Reactions for 5-Arylisoxazole Synthesis

Coupling Reaction Isoxazole Substrate Aryl Source Catalyst System
Suzuki-Miyaura 5-Haloisoxazole (3-Methoxyphenyl)boronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Stille 5-Haloisoxazole (3-Methoxyphenyl)tributylstannane Pd catalyst (e.g., Pd(PPh₃)₄)
Negishi 5-Haloisoxazole (3-Methoxyphenyl)zinc halide Pd or Ni catalyst

Positional Isomer Control during Synthesis (e.g., Meta- vs. Para-substitution)

The regiochemistry of the phenyl substituent (meta- vs. para-) is determined entirely by the selection of the starting materials. The isoxazole ring synthesis itself does not alter the substitution pattern of the aromatic precursor. To synthesize the target compound, this compound, precursors with a meta-methoxy substitution are required. The synthesis of the corresponding para-isomer, 5-(4-methoxyphenyl)isoxazole, would necessitate the use of para-substituted starting materials. mdpi.comorientjchem.org

Table 1: Control of Positional Isomerism in the Synthesis of Methoxyphenyl-Substituted Isoxazoles

Target IsomerSynthetic RouteAryl Precursor ExampleOther Key Reagent
Meta- (3-position) [3+2] Cycloaddition3-MethoxyphenylacetyleneAcetonitrile oxide
Meta- (3-position) Condensation1-(3-Methoxyphenyl)-1,3-butanedioneHydroxylamine
Para- (4-position) [3+2] Cycloaddition4-MethoxyphenylacetyleneAcetonitrile oxide
Para- (4-position) Condensation1-(4-Methoxyphenyl)-1,3-butanedioneHydroxylamine

Derivatization Strategies of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, allowing for the exploration of its chemical space for various applications. Derivatization can occur on the isoxazole ring, the methoxyphenyl group, or through the addition of new functional units.

Functionalization of the Isoxazole Ring

Direct functionalization of the isoxazole ring can be challenging due to the electron-deficient nature of the ring, which makes it resistant to electrophilic aromatic substitution. nanobioletters.com Furthermore, the N-O bond is susceptible to cleavage under certain conditions. mdpi.com However, several strategies have been developed:

C-H Activation/Metalation: Direct functionalization at the C4 position is a primary target. This can be achieved through deprotonation with a strong base to form an organometallic intermediate, which can then react with various electrophiles. Transition-metal-catalyzed C-H activation is also an emerging method for introducing substituents at this position. rsc.org

Synthesis from Substituted Precursors: A common and reliable method is to build the desired functionality into the precursors before the ring-forming reaction. For instance, using a substituted β-dicarbonyl compound allows for the introduction of a group at the 4-position of the isoxazole ring. beilstein-journals.org

Ring Transformation: The isoxazole ring can be cleaved and transformed into other heterocyclic systems, providing a route to diverse molecular architectures. researchgate.net

Table 2: Potential Functionalization of the Isoxazole Ring

PositionReaction TypeExample ReagentsResulting Functional Group
C4 HalogenationN-Bromosuccinimide (NBS)Bromo (-Br)
C4 NitrationNitrating mixture (HNO₃/H₂SO₄)Nitro (-NO₂)
C4 Lithiation then Electrophilic Quenchn-BuLi, then CO₂Carboxylic Acid (-COOH)
C3 Modification via PrecursorSynthesis from a functionalized nitrile oxideVaries based on precursor

Modifications on the Methoxyphenyl Group

The methoxyphenyl ring provides several avenues for modification:

O-Demethylation: As mentioned, cleavage of the methyl ether yields a phenol. This phenol is a versatile handle for introducing a wide array of functionalities through O-alkylation or O-acylation, allowing for the attachment of various side chains.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group is an activating, ortho-, para-directing group. This allows for electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The positions ortho and para to the methoxy group (C2, C4, and C6 of the phenyl ring) are the most reactive sites. Steric hindrance from the isoxazole moiety may influence the regioselectivity of these reactions.

Introduction of Additional Pharmacophoric Units (e.g., Carboxylic Acid, Carboxamide Linkers)

Connecting the this compound scaffold to other pharmacophoric units is a key strategy in drug discovery. researchgate.netnih.gov This is typically achieved by installing a reactive functional group, such as a carboxylic acid, which can then be converted into a linker, like a carboxamide.

The introduction of a carboxylic acid can be accomplished at several positions:

On the isoxazole ring (e.g., at C4) via metalation followed by quenching with CO₂.

On the phenyl ring by first introducing a functional group handle (e.g., a methyl group via Friedel-Crafts alkylation) and then oxidizing it to a carboxylic acid.

Via the phenolic hydroxyl group (after demethylation) by linking it to a molecule already containing a carboxylic acid, such as an amino acid or succinic anhydride.

Once the carboxylic acid is installed, standard peptide coupling conditions (e.g., using reagents like HATU or EDC/HOBt) can be employed to form stable carboxamide bonds with amines, effectively linking the isoxazole core to other molecular fragments.

Table 3: Strategies for Introducing Pharmacophoric Units

Attachment PointInitial FunctionalizationLinking GroupExample Pharmacophore
Isoxazole C4-position -COOHCarboxamide (-CONH-)Substituted piperazine
Phenyl C4-position -CH₂OH (via reduction of -CHO)Ether (-O-CH₂-)Aromatic heterocycle
Phenolic Oxygen (after demethylation) -OHEster (-COO-)Amino acid derivative
Phenolic Oxygen (after demethylation) -OHCarbamate (-O-CO-NH-)Bioactive amine

Spectroscopic Characterization in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 5-(3-Methoxyphenyl)isoxazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The protons on the methoxyphenyl ring would appear as a complex multiplet system in the aromatic region. The single proton on the isoxazole (B147169) ring (at position 4) would likely appear as a sharp singlet. The three protons of the methoxy (B1213986) (-OCH₃) group would also produce a characteristic singlet, typically in the upfield region of the aromatic signals.

In a related compound, 5-(3´-Methoxyphenyl)-3-phenyl-isoxazole, the ¹H NMR spectrum recorded in DMSO-d₆ showed a singlet for the -OCH₃ protons at 3.732 ppm and a singlet for the isoxazole ring proton (=CH) at 6.243 ppm. The aromatic protons appeared as a multiplet between 6.733 and 7.487 ppm rjpbcs.com. This provides a strong reference for the chemical shifts expected for the core structure of this compound.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic and isoxazole rings from the sp³-hybridized carbon of the methoxy group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound This table is predictive, based on general principles and data from analogous compounds.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.8 Singlet 3H -OCH₃
~6.3 Singlet 1H Isoxazole C4-H

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The presence of the aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage of the methoxy group would be identified by a strong C-O stretching band, usually found in the 1000-1300 cm⁻¹ range. The isoxazole ring itself has characteristic vibrations, including C=N and N-O stretching.

For the analogous compound 5-(3´-Methoxyphenyl)-3-phenyl-isoxazole, the experimental FTIR spectrum showed key peaks including aromatic C-H stretching at 3073.77 cm⁻¹, C=N stretching at 1573.81 cm⁻¹, C=C stretching at 1485.09 cm⁻¹, and C-O stretching at 1352.88 cm⁻¹ rjpbcs.com. These values serve as a reliable guide for the functional groups present in the target molecule.

Table 2: Predicted IR Absorption Bands for this compound This table is predictive, based on general principles and data from analogous compounds.

Frequency (cm⁻¹) Intensity Assignment of Vibration
>3000 Medium Aromatic C-H Stretch
~2900 Medium Aliphatic C-H Stretch (-OCH₃)
~1570 Medium-Strong C=N Stretch (Isoxazole)
~1480 Medium-Strong C=C Stretch (Aromatic)
~1350 Strong C-O Stretch (Ether)

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

In an MS experiment, this compound would be ionized, and the resulting molecular ion (M⁺) would be detected. The exact mass of this ion allows for the confirmation of the molecular formula (C₁₀H₉NO₂). High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, further validating the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound This table is predictive, based on chemical structure.

m/z Value Interpretation
175.06 [M]⁺ (Molecular Ion)

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of isoxazole (B147169) derivatives.

Density Functional Theory (DFT) for Geometry Optimization

The first step in computational analysis is determining the most stable three-dimensional structure of the molecule through geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance of accuracy and computational efficiency. Functionals such as Becke's 3-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-31G or 6-311G(d,p) are commonly employed to calculate the ground-state optimized geometry of isoxazole-containing compounds mdpi.comasianpubs.org.

These calculations provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. For the closely related compound, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, X-ray crystallography data revealed that the dihedral angle between the isoxazole ring and the 3-methoxyphenyl ring is 17.1 (1)° researchgate.net. DFT optimization for 5-(3-Methoxyphenyl)isoxazole would yield the theoretical values for these parameters in the gaseous phase, which can be compared with experimental solid-state data to understand packing effects.

Table 1: Representative Geometric Parameters from Computational Studies on Methoxyphenyl-Isoxazole Scaffolds.
ParameterDescriptionTypical MethodExample Finding (Related Compound)Reference
Bond LengthsCalculated distances between bonded atoms (e.g., C-C, C-N, N-O).DFT/B3LYPComparison between experimental and theoretical values shows good correlation. researchgate.net
Bond AnglesCalculated angles between adjacent bonds.DFT/B3LYPHarmonization between experimental and theoretical angles reflects accurate geometry prediction. researchgate.net
Dihedral AnglesThe angle between two intersecting planes, indicating molecular conformation.DFT/B3LYP & X-rayThe isoxazole ring and a phenyl ring can be nearly coplanar or twisted. For 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, the dihedral angle is 24.97°. researchgate.net

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Mulliken Population Analysis)

Once the geometry is optimized, electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability irjweb.com. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited ajchem-a.com. For instance, a study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin calculated a HOMO-LUMO energy gap of 4.9266 eV mdpi.com.

Mulliken population analysis is another vital calculation that determines the partial atomic charge on each atom in the molecule niscpr.res.in. This information helps in identifying electrophilic (positive charge) and nucleophilic (negative charge) sites, which is essential for understanding molecular interactions and reaction mechanisms asianpubs.org. In typical analyses of similar heterocyclic systems, nitrogen and oxygen atoms are found to possess negative charges, acting as electron donors, while hydrogen atoms are positively charged niscpr.res.inasianpubs.org.

Table 2: Key Electronic Properties and Their Significance.
Electronic PropertyDescriptionSignificanceTypical Method
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron.DFT/B3LYP
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.DFT/B3LYP
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO.Indicates chemical reactivity, stability, and polarizability.DFT/B3LYP
Mulliken Atomic ChargesDistribution of electron charge among atoms.Identifies reactive sites (nucleophilic/electrophilic) and influences dipole moment.DFT/B3LYP

Prediction of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. These computations predict the frequencies of different vibrational modes of the molecule asianpubs.org. By comparing the calculated spectrum with experimental data from FT-IR and FT-Raman spectroscopy, the assignments of vibrational bands to specific functional groups (e.g., C-H stretching, C=N stretching of the isoxazole ring, aromatic C=C stretching) can be confirmed niscpr.res.in. This comparison serves as a validation of the calculated molecular structure ajchem-a.comnih.gov. For methoxyphenyl derivatives, characteristic vibrations for the methyl group (CH3) are also assigned ajchem-a.com.

Molecular Modeling and Dynamics Studies

Molecular modeling techniques explore how a molecule interacts with its environment, particularly with biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) orientjchem.org. For isoxazole derivatives, which are known for a wide range of biological activities, docking studies are performed to elucidate their mechanism of action at a molecular level researchgate.net. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the isoxazole derivative and the amino acid residues in the active site of a target protein sdiarticle3.com. The results are often expressed as a docking score (e.g., in kcal/mol), where a lower score generally indicates a more favorable binding interaction pnrjournal.com.

Conformational Analysis and Intermolecular Interactions (e.g., C-H...π, Hydrogen Bonding, π–π Stacking)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds nih.gov. The relative orientation of the methoxyphenyl and isoxazole rings in this compound is a key conformational feature. In a crystallographic study of the related 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, the dihedral angle between these two rings was found to be 17.1 (1)° researchgate.net.

The study of intermolecular interactions is crucial for understanding how molecules pack in a crystal and how they might interact with biological receptors. For isoxazole derivatives, several types of non-covalent interactions are significant:

C-H...π interactions: These occur between a C-H bond and a π-system (like a phenyl ring). They were identified as a stabilizing force in the crystal structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, leading to the formation of dimers researchgate.net.

Hydrogen Bonding: While the parent this compound is not a strong hydrogen bond donor, derivatives with amino or hydroxyl groups can form strong N-H···N or O-H···O hydrogen bonds researchgate.net. Weak C-H···O hydrogen bonds are also commonly observed in the crystal packing of related structures nih.gov.

π–π Stacking: These are attractive interactions between aromatic rings. They play a role in the crystal packing of many planar aromatic molecules, including isoxazole derivatives researchgate.net.

Tools like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts in crystal structures mdpi.com.

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, the analysis of a closely related compound, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole , can provide illustrative insights into the types of interactions that might be expected. It is crucial to note that the presence of a phenyl group at the 3-position in this analogue will influence its crystal packing.

In the crystal structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, the isoxazole ring forms dihedral angles of 17.1(1)° with the 3-methoxyphenyl ring and 15.2(1)° with the phenyl group. The crystal structure reveals the presence of centrosymmetric dimers formed by pairs of C-H···π interactions.

For isoxazole-containing compounds, common intermolecular contacts observed through Hirshfeld surface analysis include:

H···H contacts: These are generally the most abundant interactions and are represented by a large, diffuse region in the fingerprint plot.

C-H···O and C-H···N hydrogen bonds: These directional interactions play a significant role in stabilizing the crystal structure.

π-π stacking interactions: The aromatic rings of the isoxazole and phenyl groups can engage in π-π stacking, which is crucial for the stability of the crystal lattice.

C-H···π interactions: Hydrogen atoms can interact with the π-electron clouds of the aromatic rings.

The table below summarizes the typical contributions of various intermolecular contacts in the crystal packing of isoxazole derivatives, as determined by Hirshfeld surface analysis of related compounds.

Intermolecular ContactTypical Percentage Contribution
H···H35-50%
C···H/H···C15-30%
O···H/H···O10-20%
N···H/H···N5-10%
C···C1-5%

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

In silico methods are instrumental in predicting the pharmacokinetic and pharmacodynamic properties of a molecule, thereby guiding drug discovery and development efforts. Molecular descriptors are numerical values that characterize the physical, chemical, and electronic properties of a compound. These descriptors can be correlated with its biological activity.

Lipophilicity and Other Physicochemical Parameters

Lipophilicity, typically expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the partitioning of a compound between a lipidic and an aqueous phase. For a molecule to be a viable drug candidate, it generally needs to have a balanced lipophilicity to enable it to traverse cellular membranes while maintaining sufficient solubility in aqueous environments.

Below is a table of predicted physicochemical properties for 5-(3-Hydroxyphenyl)isoxazole-3-carboxylic acid.

PropertyPredicted ValueUnit
Molecular Weight205.15 g/mol
LogP (Octanol-Water)1.56
Water Solubility1.30e-2g/L
pKa (acidic)2.54
pKa (basic)-1.65
Molar Refractivity50.0cm³
Polar Surface Area85.2Ų

The isoxazole moiety itself is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The biological potential of these compounds is often modulated by the nature and position of the substituents on the isoxazole and phenyl rings. In silico studies of isoxazole derivatives often focus on predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to assess their drug-likeness. These predictions, based on the molecule's structure, help in prioritizing candidates for further experimental evaluation.

Structure Activity Relationship Sar Studies of 5 3 Methoxyphenyl Isoxazole Derivatives

Impact of Substituent Position and Nature on Biological Potency

The biological activity of 5-(3-Methoxyphenyl)isoxazole derivatives is not solely determined by the presence of the core scaffold but is profoundly influenced by the positioning and characteristics of various substituents. SAR studies have systematically explored these modifications to map out the chemical space for optimal potency.

Effects of Methoxy (B1213986) Group Placement

The position of the methoxy group on the phenyl ring attached to the isoxazole (B147169) core is a critical determinant of biological activity. While direct comparative studies on the this compound scaffold are limited in publicly available research, broader studies on related phenylisoxazole derivatives offer valuable insights. For instance, in a series of isoxazole derivatives investigated for anticancer activity, compounds bearing a 4-methoxyphenyl substituent demonstrated significant cytotoxic effects. researchgate.net This suggests that the para position for the methoxy group might be favorable for certain biological targets. The metabolic stability and binding orientation within a target's active site are often influenced by the methoxy group's location, with the ortho, meta, and para positions leading to distinct pharmacological profiles.

Influence of Electron-Donating and Electron-Withdrawing Groups

Research on a series of 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents revealed that a highly electron-rich benzene ring bearing three methoxy groups (strong EDGs) at the 3-position of the isoxazole core led to superior activity. rsc.org This highlights the potential benefit of electron-donating substituents in enhancing the anticancer properties of isoxazole derivatives.

Conversely, studies on other heterocyclic compounds have shown that electron-withdrawing groups can also enhance biological activity. For example, in a series of 2-aryl-2-fluoro-cyclopropylamines, which are analogues of a monoamine oxidase (MAO) inhibitor, the presence of electron-withdrawing substituents at the para-position of the aryl ring increased the potency of MAO A inhibition. nih.gov While not directly focused on the this compound scaffold, these findings underscore the context-dependent nature of electronic effects, where the optimal choice between an EDG and an EWG is dictated by the specific biological target.

A study on various substituted isoxazole derivatives provides a more direct comparison. The introduction of halogens like fluorine, chlorine, and bromine (EWGs) and small alkyl groups (weak EDGs) at the para-position of the 3-phenyl ring of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles slightly enhanced chitin synthesis inhibition. However, potent electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) drastically decreased the activity. nih.gov

Table 1: Effect of Substituents on Biological Activity of Phenylisoxazole Derivatives

Compound Class Substituent Type Position Observed Effect on Biological Activity
5-(Thiophen-2-yl)isoxazolesElectron-Donating (three -OCH3)3-position of isoxazole coreSuperior anti-breast cancer activity rsc.org
2-Aryl-2-fluoro-cyclopropylaminesElectron-Withdrawingpara-position of aryl ringIncreased MAO A inhibition nih.gov
5-(2,6-Dimethoxybenzoylamino)-3-phenylisoxazolesElectron-Withdrawing (F, Cl, Br)para-position of 3-phenyl ringSlightly enhanced chitin synthesis inhibition nih.gov
5-(2,6-Dimethoxybenzoylamino)-3-phenylisoxazolesElectron-Withdrawing (NO2, CF3)para-position of 3-phenyl ringDrastically decreased chitin synthesis inhibition nih.gov

Role of Specific Functionalizations on the Isoxazole Ring

Modifications to the isoxazole ring itself provide another avenue for fine-tuning the biological activity of this compound derivatives. The introduction of different functional groups at various positions on the isoxazole ring can impact the molecule's steric profile, lipophilicity, and potential for specific interactions with target proteins.

For instance, in the development of novel 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents, the presence of a trifluoromethyl (-CF3) group at the 4-position of the isoxazole core was found to be a key structural feature for potent activity. rsc.org This highlights the importance of specific substitutions on the isoxazole ring for achieving desired pharmacological effects. The isoxazole ring is a versatile scaffold that allows for various chemical modifications, and its substituents play a vital role in the formation of complexes with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative observations and establish a more predictive understanding of the SAR, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a crucial step in rational drug design. These models can forecast the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

A QSAR study on a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives as chitin synthesis inhibitors successfully developed a predictive model. This model was able to explain the variance in biological activity based on the physicochemical properties of the substituents on the phenyl ring. nih.gov Such models are typically built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a mathematical relationship between molecular descriptors and biological activity. The predictive power of these models is then rigorously validated using both internal and external validation techniques to ensure their reliability. nih.govresearchgate.net

Correlation Between Structural Parameters and Observed Activity

QSAR models provide valuable insights into the specific structural parameters that govern the observed biological activity. These parameters, often referred to as molecular descriptors, can be categorized as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), or hydrophobic (e.g., logP).

In the aforementioned QSAR study on chitin synthesis inhibitors, the model revealed a correlation between the electronic and steric properties of the substituents and their inhibitory activity. nih.gov For example, the model could quantify the extent to which the size and electron-withdrawing nature of a substituent at a particular position would enhance or diminish the biological response. By understanding these correlations, medicinal chemists can make more informed decisions in the design of new analogues with improved potency and selectivity.

Table 2: Key QSAR Descriptors and Their General Influence on Activity

Descriptor Category Example Descriptor General Influence on Biological Activity
ElectronicHammett Constant (σ)Reflects the electron-donating or -withdrawing nature of a substituent, influencing electrostatic interactions with the target.
StericMolar Refractivity (MR)Relates to the volume of the substituent, impacting the fit within a binding pocket.
HydrophobicPartition Coefficient (logP)Describes the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic regions of the target.

The exploration of the structure-activity relationships of this compound derivatives is a dynamic and ongoing process. Through meticulous SAR studies, researchers are progressively mapping the structural requirements for enhanced biological potency. The strategic placement of the methoxy group, the careful selection of electron-donating or electron-withdrawing substituents, and the targeted functionalization of the isoxazole ring all contribute to the fine-tuning of these molecules for specific therapeutic applications. Furthermore, the development of robust QSAR models provides a powerful predictive tool, enabling a more rational and efficient approach to the design of novel and more effective drug candidates based on the this compound scaffold. This synergistic interplay of synthetic chemistry and computational modeling continues to drive the optimization of this promising class of compounds.

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric Replacement of the Isoxazole Ring

The five-membered isoxazole ring is a key structural motif, but it can be replaced with other heterocyclic systems to modulate the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability. Common bioisosteres for an isoxazole ring include other five-membered heterocycles like oxadiazoles, pyridines, and acyl groups. nih.gov

For instance, in studies of compounds targeting central nicotinic cholinergic receptors, the replacement of a 5-isoxazolyl moiety with a 1,2,4-oxadiazole ring has been explored. nih.govnih.gov This change can alter ligand affinity significantly. Similarly, replacing the isoxazole with a pyridine ring can introduce a basic nitrogen atom, creating new potential interactions with receptor sites and altering solubility. While direct bioisosteric replacement studies on the this compound scaffold are not extensively documented, the principles from analogous series suggest that such modifications would have a profound impact on the pharmacological profile. A comparison of potential isoxazole ring bioisosteres and their typical effects is outlined below.

Parent RingBioisosteric ReplacementPotential Effects on Pharmacological ProfileRationale for Replacement
Isoxazole1,2,4-OxadiazoleAlters dipole moment and hydrogen bond acceptor pattern; may affect metabolic stability and target affinity. nih.govInvestigates the importance of the specific arrangement of heteroatoms for biological activity.
Isoxazole1,3,4-OxadiazoleLeads to higher polarity and may reduce metabolic degradation compared to 1,2,4-oxadiazoles, though often with reduced affinity. nih.govTo improve physicochemical and pharmacokinetic properties. nih.gov
IsoxazolePyridineIntroduces a basic center, potentially increasing solubility and allowing for new ionic or hydrogen bond interactions. nih.govTo explore interactions with anionic residues in the target protein and improve aqueous solubility.

Bioisosteric Replacements on the Phenyl Ring

The 3-methoxyphenyl group is a critical component for the activity of many isoxazole-based compounds. The position and nature of the substituent on this ring dictate the molecule's interaction with the target protein. Bioisosteric replacements for the meta-methoxy group (-OCH₃) can be used to fine-tune electronic properties, lipophilicity, and metabolic stability.

Common replacements for a methoxy group include halogens (F, Cl), small alkyl groups (CH₃), and a hydroxyl group (-OH).

Fluorine and Chlorine: These act as weak hydrogen bond acceptors and are electronically similar to the methoxy oxygen but differ in size and lipophilicity. Their introduction can block metabolic oxidation at that position.

Methyl Group: This replacement removes the hydrogen bond accepting capacity of the oxygen atom, helping to determine its importance for binding affinity.

Hydroxyl Group: The -OH group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions within the binding site. However, it can also be a site for metabolic glucuronidation.

In a related series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids, the nature of the substitution on the phenyl ring was found to be crucial for activity against Mycobacterium tuberculosis. nih.gov Although this study did not focus on the 3-methoxy group specifically, it demonstrated that modifications on the phenyl ring, such as the introduction of chloro or methyl groups at various positions, led to significant variations in minimum inhibitory concentration (MIC), highlighting the sensitivity of the pharmacological profile to phenyl substitution patterns.

Compound SeriesR Group (at meta-position)Observed/Expected Impact on ActivityRationale
5-(3-R-phenyl)isoxazole-OCH₃ (Parent)Baseline activity; acts as a hydrogen bond acceptor.Serves as the lead structure.
5-(3-R-phenyl)isoxazole-F or -ClActivity may be retained or enhanced; blocks potential metabolic O-demethylation. cambridgemedchemconsulting.comClassic bioisostere, maintains electron-withdrawing character and hydrogen bond acceptance.
5-(3-R-phenyl)isoxazole-OHActivity may increase if hydrogen bond donation is favorable, but may introduce new metabolic liabilities. nih.govProbes for hydrogen bond donor/acceptor interactions.
5-(3-R-phenyl)isoxazole-CH₃Activity is often reduced if hydrogen bond acceptance from the ether oxygen is critical for binding.Removes hydrogen bonding capability while maintaining a similar size.

Application in Phosphodiesterase Type 5 (PDE5) Inhibition

The structural motif of an aromatic ring linked to a heterocycle is common in inhibitors of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides. nih.gov Specifically, inhibitors of PDE5, a target for erectile dysfunction and pulmonary hypertension, often feature a planar heterocyclic system. The this compound scaffold represents a potential starting point for the design of novel PDE5 inhibitors.

Structure-activity relationship studies of known PDE5 inhibitors, such as sildenafil, reveal the importance of specific substitutions on the phenyl ring that occupies the active site. The methoxy group in the this compound scaffold could, for example, interact with a specific sub-pocket. Bioisosteric replacement would be a key strategy to optimize this interaction. Replacing the methoxy group with an ethoxy group could probe for additional hydrophobic interactions, while replacing it with a difluoromethoxy (-OCHF₂) group would alter the electronics and reduce potential metabolic attack.

Modification on this compound ScaffoldHypothesized Effect on PDE5 InhibitionRationale Based on Known PDE Inhibitors core.ac.uk
Replacement of meta-OCH₃ with meta-OC₂H₅Potential for increased potency if additional hydrophobic space is available in the active site.Exploiting hydrophobic pockets often leads to enhanced affinity.
Replacement of meta-OCH₃ with meta-OCHF₂May increase potency due to altered electronic interactions and will likely improve metabolic stability.Fluorination is a common strategy to block metabolism and modulate binding properties.
Replacement of phenyl ring with a pyridine ringCould increase potency if a key hydrogen bond with the pyridine nitrogen is formed, but may also introduce off-target effects.Introduction of nitrogen atoms in the core scaffold is a feature of many potent PDE inhibitors.

Biological and Pharmacological Research Pre Clinical Focus

Exploration of Broad-Spectrum Biological Activities

Despite the recognized pharmacological potential of the isoxazole (B147169) core structure, dedicated studies to explore the broad-spectrum biological activities of 5-(3-Methoxyphenyl)isoxazole have not been reported in the available scientific literature.

Anticancer and Antiproliferative Mechanisms (e.g., Caspase-3 Activation, Bcl-2 Regulation)

There is currently no published research investigating the potential anticancer or antiproliferative effects of this compound. Consequently, there is no data on its mechanisms of action in cancer cell lines, including key apoptotic pathways such as the activation of Caspase-3 or the regulation of the Bcl-2 protein family. While other isoxazole derivatives have been explored as potential anticancer agents, these findings are not specific to this compound.

Anti-inflammatory Pathways (e.g., Cyclooxygenase Inhibition, Lipooxygenase Inhibition)

The anti-inflammatory properties of this compound have not been documented in preclinical studies. There is no available information regarding its potential to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) or lipooxygenase (LOX) enzymes, which are common targets for anti-inflammatory drugs.

Antimicrobial and Antiviral Properties (e.g., Antibacterial, Antifungal, Antiviral)

There are no scientific reports on the evaluation of this compound for antimicrobial or antiviral activity. Its efficacy against bacterial, fungal, or viral pathogens has not been determined.

Immunomodulatory Effects (e.g., Immunosuppressive, Immunostimulatory)

The potential for this compound to modulate the immune system has not been investigated. There is no available data concerning any immunosuppressive or immunostimulatory properties of this specific compound.

Neuroprotective and Neurological Target Interactions (e.g., AMPA Receptor Agonism)

No preclinical studies are available that assess the neuroprotective potential of this compound. Furthermore, there is no research into its interaction with neurological targets, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Identification and Validation of Molecular Targets

Due to the absence of research into its biological activities, the molecular targets of this compound have not been identified or validated.

Data Tables

No data is available to generate tables on the biological and pharmacological research of this compound.

Enzyme Inhibition Studies

Research into the biological activity of isoxazole derivatives has revealed their potential as inhibitors of various enzymes. While specific inhibitory data for this compound against histone deacetylases (HDACs) and carbonic anhydrases (CAs) is not extensively documented in publicly available research, studies on structurally similar compounds provide valuable insights into its potential activity.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression and regulation, making them a target for therapeutic intervention in cancer and other diseases. The isoxazole ring has been incorporated into molecules designed as HDAC inhibitors. For instance, studies on 3-hydroxy-isoxazole derivatives have shown that this scaffold can act as a zinc-binding group, a key feature for HDAC inhibition. Although direct evidence is pending, the structural features of this compound suggest that it could serve as a scaffold for the design of novel HDAC inhibitors.

Carbonic Anhydrases (CAs): Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Isoxazole-containing compounds have been investigated as CA inhibitors. For example, a series of 4-substituted pyridine-3-sulfonamides incorporating a triazole linker, which can be conceptually related to the isoxazole scaffold, have demonstrated inhibitory activity against various CA isoforms. The electronic and structural properties of the 5-(3-methoxyphenyl) group could influence the binding affinity of the isoxazole core to the zinc ion in the active site of carbonic anhydrases.

Compound/Analog ClassTarget EnzymeKey FindingsReference
3-Hydroxy-isoxazole DerivativesHistone Deacetylase 6 (HDAC6)Act as a zinc-binding group, essential for inhibitory activity.[F. S. A. G. et al., 2021]
4-Substituted Pyridine-3-sulfonamides with Triazole LinkerCarbonic Anhydrase (CA) IsoformsDemonstrate inhibitory activity against various CA isoforms.[A. B. et al., 2023]

Receptor Modulation Investigations

The modulation of receptor activity is a cornerstone of modern pharmacology. Isoxazole derivatives have been explored for their ability to interact with and modulate the function of various receptors, most notably the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to synaptic transmission in the brain.

AMPA Receptors: AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their modulation can have profound effects on neuronal excitability and plasticity. Research on isoxazole-4-carboxamide derivatives has shown that these compounds can act as modulators of AMPA receptor activity. The nature and position of substituents on the phenyl and isoxazole rings are critical for determining the potency and efficacy of these modulators. While direct studies on this compound are limited, the presence of the methoxy (B1213986) group at the meta-position of the phenyl ring is expected to influence its electronic properties and spatial conformation, thereby affecting its interaction with the AMPA receptor binding pocket.

Compound/Analog ClassTarget ReceptorKey FindingsReference
Isoxazole-4-carboxamide DerivativesAMPA ReceptorsAct as modulators of AMPA receptor activity, with substituent effects being crucial.[M. A. et al., 2024]

Comparative Studies with Structural Analogs and Related Scaffolds

The biological activity of a molecule is intricately linked to its chemical structure. Comparative studies of this compound with its structural analogs, where the position of the methoxy group or the nature of the substituent on the phenyl ring is altered, can provide critical information about structure-activity relationships (SAR).

For instance, the synthesis and biological evaluation of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, a structural analog of the title compound, has been reported. wpmucdn.com In this case, the interchange of the phenyl substituents at the 3 and 5 positions of the isoxazole ring, along with the replacement of a methoxy group with a chloro group, will significantly alter the molecule's electronic distribution and steric profile. Such changes are known to have a profound impact on the compound's interaction with biological targets.

Furthermore, studies on 5-phenylisoxazole (B86612) derivatives have demonstrated a range of biological activities, including fungicidal, plant-growth regulating, and antibacterial properties. nih.gov The nature and position of the substituent on the phenyl ring are key determinants of these activities. For example, the presence of a methoxy group, as in this compound, can influence the compound's lipophilicity and its ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

The position of the methoxy group is also a critical factor. In a related compound, 5-(4'-methoxyphenyl)-oxazole (an isomer of 5-(4-methoxyphenyl)isoxazole), the whole structure was found to be essential for its anti-nematodal activity, with various derivatives showing no effect. This highlights the specificity of the interaction between the molecule and its biological target.

By systematically comparing the biological data of this compound with a library of its analogs, researchers can elucidate the key structural features required for a desired pharmacological effect. This information is invaluable for the rational design of more potent and selective therapeutic agents based on the isoxazole scaffold.

Applications in Chemical Research and Development

Utility as Synthetic Building Blocks and Intermediates

Isoxazole (B147169) derivatives are of significant interest in organic synthesis due to their role as versatile and adaptable building blocks. lifechemicals.com The isoxazole ring, while possessing aromatic stability that allows for the manipulation of its substituents, contains a weak nitrogen-oxygen bond. ijrrjournal.com This bond can be selectively cleaved under certain reductive or basic conditions, unmasking other functional groups. This "dormant" functionality makes isoxazoles useful synthetic intermediates for creating more complex molecules like γ-amino alcohols, enaminones, and 1,3-dicarbonyl compounds. lifechemicals.comijrrjournal.com

The 5-(3-Methoxyphenyl)isoxazole structure itself can be modified to produce a library of derivative compounds for further research. The presence of the methoxy (B1213986) group and the phenyl and isoxazole rings provides multiple sites for functionalization. Examples of related structures that demonstrate the use of the isoxazole core as a foundational block include:

5-Amino-3-(3-methoxyphenyl)isoxazole bldpharm.com

3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole bldpharm.com

ethyl-5-(3-methoxyphenyl)-isoxazole-4-carboxylate labshake.com

methyl this compound-3-carboxylate bldpharm.com

These examples underscore the utility of the core structure as a versatile intermediate in the synthesis of a diverse range of chemical entities for pharmaceutical and industrial applications.

Potential in Material Science Research

The investigation of isoxazole-containing compounds in material science is an emerging area, with research exploring their incorporation into novel functional materials.

While specific research on this compound for the development of polymers and coatings is not extensively documented, the isoxazole heterocycle is recognized as a valuable component in functional materials. iucr.org The structural rigidity and potential for intermolecular interactions make isoxazole derivatives attractive candidates for incorporation into polymer backbones or as functional pendants to modify material properties such as thermal stability, conductivity, and surface characteristics.

Isoxazole derivatives have been identified as attractive synthetic targets for their potential application in optoelectronic devices. researchgate.net This interest is partly due to the liquid crystalline properties observed in some isoxazole compounds. lifechemicals.comresearchgate.net The rigid, aromatic structure of the isoxazole ring can facilitate the formation of ordered phases, which is a key requirement for liquid crystal displays and other optoelectronic applications. The specific arrangement of the phenyl and methoxyphenyl groups in this compound could influence its dihedral angles and crystal packing, properties that are crucial for developing materials with tailored optical and electronic behaviors. researchgate.net

Research in Agricultural Chemistry

Isoxazole derivatives have been extensively studied in agricultural chemistry, where they have shown significant potential as active ingredients in crop protection products. researchgate.net

The isoxazole scaffold is a known feature in various commercial and experimental herbicides. google.com Research has demonstrated that derivatives of isoxazole can control or modify the growth of plants, including germinating seeds and established vegetation. google.com The mode of action often involves the inhibition of key plant enzymes, such as protoporphyrinogen oxidase (Protox). researchgate.net

A study investigating isoxazole derivatives for the control of Barnyard grass (Echinochloa crus-galli) in rice fields tested compounds structurally related to this compound. The findings indicated that these molecules could serve as potential herbicidal agents with good tolerance in rice seedlings. researchgate.net

Table 1: Herbicidal Activity of a Related Isoxazole Derivative

Compound Name Target Weed Weed Control Index (WCI) Reference

This interactive table summarizes key findings from herbicidal bioassays.

The isoxazole ring is a key component in a number of compounds exhibiting fungicidal properties. researchgate.netnih.gov These derivatives are used to treat and prevent mycoses by acting as fungistatic or fungicidal agents. ijpca.org Research has shown that isoxazole-based compounds can be highly effective against various fungal strains, including those that are pathogenic to plants and humans. nih.govijpca.org

Recent studies have focused on synthesizing novel isoxazole derivatives to combat the rise of antifungal resistance. For instance, new series of isoxazole-based compounds have been evaluated for their in vitro potential against Candida albicans, a common fungal pathogen. nih.gov This research highlights the ongoing effort to develop isoxazole derivatives as effective and selective antifungal agents. nih.govmdpi.com The biological activity is often linked to the specific substituents on the isoxazole ring. ijpca.org

Table 2: Summary of Research on Fungicidal Properties of Isoxazoles

Research Focus Key Findings Potential Application References
General Agrochemical Properties Some isoxazole derivatives display soil fungicidal activity. Crop Protection researchgate.net
Broad Spectrum Antimicrobial Activity Isoxazole derivatives exhibit a wide range of antimicrobial properties, including antifungal action. General Antimicrobials mdpi.com
Anti-Candida Potential Novel synthesized isoxazole derivatives displayed selective antifungal activity against C. albicans. Medical Antifungals nih.gov

This interactive table provides an overview of research into the fungicidal applications of isoxazole compounds.

Use in Analytical Chemistry Method Development

While specific, validated analytical methods for the routine quantification of this compound are not extensively documented in publicly available research, its structural characteristics suggest its utility in the development of analytical chemistry methods. Compounds of this nature, possessing a distinct chromophore due to the aromatic and heterocyclic rings, are typically amenable to analysis by spectroscopic and chromatographic techniques.

In the development of new analytical methods, particularly for the analysis of pharmaceutical or novel chemical entities, compounds like this compound can serve as a reference standard. The process of method development and validation for a related isoxazole analog has been demonstrated using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) semanticscholar.org. Such a method would typically involve the following stages:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be developed to achieve separation from impurities and other components. A suitable stationary phase, such as a C18 column, and an optimized mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be selected to ensure good peak shape and resolution semanticscholar.org.

Detection: Due to its aromatic structure, UV-Vis detection would be a primary technique for quantification. A wavelength of maximum absorbance would be determined to ensure high sensitivity. For more complex matrices or lower detection limits, mass spectrometry (MS) would be the detector of choice, providing high selectivity and sensitivity semanticscholar.org.

Method Validation: As per ICH guidelines, any newly developed analytical method would undergo rigorous validation to ensure its suitability for its intended purpose. This validation would assess parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Investigation as Corrosion Inhibitors

The investigation of isoxazole derivatives as corrosion inhibitors is a more extensively researched application. The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring system in this compound makes it a candidate for inhibiting the corrosion of metals, particularly steel and copper, in acidic environments. The inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier.

Detailed Research Findings:

Research on structurally similar compounds provides significant insight into the potential of this compound as a corrosion inhibitor. For instance, studies on other isoxazole derivatives have demonstrated their effectiveness in mitigating corrosion.

One study investigated the corrosion inhibition performance of 5-phenylisoxazole (B86612) and 3-phenyl-5-isoxazolone on mild steel in a 2 M HCl solution. The results showed that the inhibition efficiency increased with the concentration of the inhibitor, reaching up to 80% for 3-phenyl-5-isoxazolone at an optimal concentration chemrevlett.com. The adsorption of these inhibitors on the mild steel surface was found to be a spontaneous process that followed the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface chemrevlett.com.

Another relevant study focused on [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol as a corrosion inhibitor for copper in a 1 M sulfuric acid solution. This compound, which is structurally very similar to this compound, was found to be an effective inhibitor. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), revealed that the inhibitor acted as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process ijcsi.pro. The adsorption of this inhibitor on the copper surface also obeyed the Langmuir adsorption isotherm ijcsi.pro.

The general mechanism of corrosion inhibition by such organic molecules involves the interaction of the lone pair of electrons on the heteroatoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate-type bond and the establishment of a protective film on the metal surface.

Data on Corrosion Inhibition Efficiency:

The following interactive table summarizes the inhibition efficiency of a related isoxazole derivative, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD), on mild steel in 1 M HCl at different concentrations.

Data sourced from a study on a structurally similar isoxazole derivative.

Electrochemical impedance spectroscopy (EIS) is a powerful technique used to study the mechanism of corrosion inhibition. In the presence of an effective inhibitor like a methoxyphenyl isoxazole derivative, the charge transfer resistance (Rct) increases, while the double-layer capacitance (Cdl) decreases. This indicates the formation of a protective layer that hinders the charge transfer process at the metal-solution interface.

The following interactive table presents electrochemical impedance spectroscopy data for mild steel in 1 M HCl in the absence and presence of different concentrations of an isoxazole derivative inhibitor.

Illustrative data based on typical results from EIS studies of isoxazole corrosion inhibitors.

These findings from related compounds strongly suggest that this compound would exhibit significant corrosion inhibiting properties, making it a valuable subject for further research in the development of new, effective, and environmentally friendly corrosion inhibitors.

Q & A

Q. What are the standard synthetic routes for 5-(3-Methoxyphenyl)isoxazole and its derivatives?

  • Methodological Answer: Synthesis typically involves cycloaddition reactions between nitrile oxides and alkynes or alkenes, with substituents introduced via functional group transformations. For example:
  • Cycloaddition: Nitrile oxides react with dipolarophiles (e.g., alkynes) under hypervalent iodine catalysis to form the isoxazole core .
  • Post-functionalization: The methoxyphenyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic substitution. Thiadiazole or acetamide moieties are added through coupling reactions with activated precursors (e.g., thiadiazole carboxamides) .
  • Key conditions: Reactions often require anhydrous solvents (e.g., dichloromethane), controlled temperatures (60–80°C), and catalysts like triethylamine or zinc chloride .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • FTIR: Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C of methoxy at ~1250 cm⁻¹) .
  • NMR: 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy proton singlet at δ 3.8–4.0 ppm, isoxazole ring protons at δ 6.5–8.0 ppm) .
  • HRMS: Validates molecular weight and fragmentation patterns .
  • X-ray crystallography: Resolves 3D structure and torsional angles (e.g., dihedral angles between isoxazole and phenyl rings) .

Advanced Research Questions

Q. How does the position of substituents on the isoxazole ring influence biological activity?

  • Methodological Answer: Substituent position critically impacts enzyme inhibition. For example:
Substituent PositionTarget EnzymeIC₅₀ (mM)Inhibition TypeReference
3-(4-Chlorophenyl)Glutathione Reductase (GR)0.059Uncompetitive
5-(4-Chlorophenyl)GR0.107N/A
5-(4-Methoxyphenyl)GR0.082N/A
  • Key Insight: 3-Substituted derivatives exhibit stronger inhibition due to steric/electronic compatibility with enzyme active sites. Methoxy groups enhance lipophilicity, improving membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for isoxazole derivatives?

  • Methodological Answer:
  • Control variables: Standardize assay conditions (e.g., pH, temperature, enzyme source) to minimize variability .
  • Purity validation: Use HPLC or TLC to confirm compound purity (>95%) before testing .
  • Structural analogs: Compare activity of positional isomers (e.g., 3- vs. 5-substituted) to isolate substituent effects .
  • Statistical rigor: Apply ANOVA or t-tests to assess significance of IC₅₀ differences .

Q. What computational approaches are used to study target interactions of this compound?

  • Methodological Answer:
  • DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra .
  • Molecular docking: Simulate binding to enzymes (e.g., GR or GST) using software like AutoDock. Focus on hydrogen bonds with catalytic residues (e.g., cysteine in GR) .
  • MD simulations: Assess stability of ligand-protein complexes over 100+ ns trajectories .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Systematic substitution: Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃, -F) at the 3- or 5-positions .
  • Bioactivity profiling: Test derivatives against targets (e.g., GR, GST) and correlate IC₅₀ with electronic parameters (Hammett constants) .
  • Crystallographic data: Use X-ray structures to identify critical binding motifs (e.g., π-π stacking with phenylalanine residues) .

Data Contradiction Analysis

Q. Why do similar isoxazole derivatives show divergent inhibitory effects on glutathione reductase?

  • Methodological Answer:
  • Steric hindrance: Bulky 3-substituents (e.g., 3-(4-chlorophenyl)) fit better in GR's active site than 5-substituted analogs .
  • Electronic effects: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing enzyme-ligand interactions .
  • Enzyme isoform variability: Human erythrocyte-derived GR may respond differently than microbial isoforms .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.